molecular formula C10H12FN B1618631 (S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 199186-68-0

(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1618631
CAS No.: 199186-68-0
M. Wt: 165.21 g/mol
InChI Key: BDCCXYVTXRUGAN-ZETCQYMHSA-N
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Description

(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) is a chiral tetrahydroquinoline derivative with the molecular formula C₁₀H₁₂FN (molecular weight: 165.21 g/mol) and CAS Registry Number 42835-89-2 . It serves as a critical intermediate in synthesizing enantiopure antibiotics like flumequine, a fluoroquinolone antibiotic . The compound features a fluorine atom at position 6 and a methyl group at position 2 of the tetrahydroquinoline scaffold, which influence its stereochemical behavior and biochemical applications.

Properties

IUPAC Name

(2S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCCXYVTXRUGAN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357401
Record name (2S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199186-68-0
Record name (2S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Transfer Hydrogenation Using Iridium Catalysts

Overview:
One of the most reliable and widely reported methods for preparing (S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is via asymmetric transfer hydrogenation of the corresponding quinoline precursor using an iridium-based catalyst system.

Procedure Details:

  • A typical reaction involves charging a reaction vessel with the quinoline substrate (1.0 mmol), water as solvent (1 mL), and an iridium catalyst solution generated in situ (100 μL).
  • Formic acid is used as a hydrogen source.
  • The reaction is carried out at room temperature for 6 hours or alternatively at 80°C for 2 hours.
  • After completion, the mixture is neutralized with saturated sodium bicarbonate solution, extracted with dichloromethane, and purified by silica gel chromatography (petroleum ether/ethyl acetate).

Reaction Conditions and Outcome:

Parameter Details
Catalyst Iridium complex (C23H35ClIrN4)
Hydrogen source Formic acid
Solvent Water
Temperature 20°C (6 h) or 80°C (2 h)
Yield Up to 89%
Enantioselectivity High enantiomeric excess (not specified)

Reference:
Qi et al., Molecular Catalysis, 2022; Chemicalbook synthesis entry.

Enzymatic Resolution Using Monoamine Oxidase

Overview:
An alternative biocatalytic approach involves the resolution of racemic mixtures of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline using monoamine oxidase enzymes derived from Pseudomonas monteilii ZMU-T01.

Procedure Details:

  • The racemate is subjected to enzymatic oxidation in an aqueous buffer at pH 7.5 and 37°C.
  • The enzyme selectively oxidizes one enantiomer, allowing isolation of the (S)- or (R)-enantiomer with high enantiomeric purity.

Reaction Conditions and Outcome:

Parameter Details
Enzyme Monoamine oxidase from Pseudomonas monteilii ZMU-T01
Buffer Aqueous, pH 7.5
Temperature 37°C
Yield > 99% enantiomeric excess
Process Resolution of racemate

Reference:
Deng et al., ChemCatChem, 2018; Chemicalbook synthesis entry.

Regioselective Fluorination via Deoxyfluorination of Catecholamine Precursors

Reference:
Heterocycles, Vol. 103, No. 2, 2021.

Multi-Step Synthesis from 6-Fluoro-2-methylquinoline via Halogenation and Reduction

Overview:
A classical synthetic route involves halogenation, Grignard reaction, and catalytic reduction steps starting from 6-fluoro-2-methylquinoline.

Stepwise Process:

  • Bromination: 6-fluoro-2-methylquinoline is brominated at the 5-position using bromine and a strong Lewis acid to yield 5-bromo-6-fluoro-2-methylquinoline.
  • Grignard Reaction: The brominated intermediate reacts with a methyl Grignard reagent in the presence of a nickel catalyst to form 2,5-dimethyl-6-fluoroquinoline.
  • Reduction: Catalytic hydrogenation reduces the quinoline ring to the tetrahydroquinoline.
  • Further Functionalization: The tetrahydroquinoline can be condensed with diesters of alkoxymethylenemalonic acid to yield advanced intermediates.

Advantages:

  • This method allows structural diversification at multiple stages.
  • Provides access to substituted tetrahydroquinolines with high regio- and stereocontrol.

Reference:
U.S. Patent 4,898,945; Justia Patents.

Catalytic Cyclization Using Antimony Pentafluoride (SbF3)

Overview:
A catalytic cyclization approach involves the reaction of 4-fluoroaniline with N-vinylpyrrolidone in the presence of SbF3 catalyst to form fluorinated tetrahydroquinoline derivatives.

Procedure Details:

  • SbF3 (10 mol%) is added to a mixture of 4-fluoroaniline and N-vinylpyrrolidone in acetonitrile.
  • The reaction proceeds at ambient temperature (292 K) for 20–70 minutes.
  • After reaction completion, the mixture is quenched with water and neutralized with sodium bicarbonate.
  • The product is extracted and purified by column chromatography.

Outcome:

  • White crystalline products are obtained, suitable for further characterization and potential applications.

Reference:
IUCr Journals, 2014.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield / ee Notes
Asymmetric transfer hydrogenation Iridium catalyst, formic acid Water, 20°C (6 h) or 80°C (2 h) 89% yield High enantioselectivity, mild conditions
Enzymatic resolution Monoamine oxidase from Pseudomonas monteilii Aqueous buffer, pH 7.5, 37°C >99% ee Biocatalytic, eco-friendly
Regioselective deoxyfluorination Protected catecholamines, deoxyfluorination reagents Multi-step, varies Regioselective fluorination Protecting group controls regioselectivity
Multi-step halogenation/Grignard/reduction Bromine, methyl Grignard, nickel catalyst Multiple steps, varied Moderate to high Classical synthetic route, versatile
Catalytic cyclization with SbF3 SbF3 catalyst, 4-fluoroaniline, N-vinylpyrrolidone Acetonitrile, room temp Not specified Rapid, mild conditions

Chemical Reactions Analysis

Types of Reactions

(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the tetrahydroquinoline ring, often using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Further reduced tetrahydroquinoline derivatives.

    Substitution: Functionalized tetrahydroquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has been investigated for its antimicrobial properties. It serves as an intermediate in the synthesis of fluoroquinolone antibiotics, which are known for their efficacy against a broad spectrum of bacterial infections. The compound likely acts by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to cell death through the disruption of DNA replication and transcription processes .

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. Variants of tetrahydroquinolines have been shown to inhibit HIV transcription and exhibit modulating activity in multidrug resistance (MDR) scenarios. This suggests that this compound could play a role in developing new cancer therapies .

Chemical Synthesis

The compound is utilized in organic chemistry as a building block for synthesizing more complex molecules. Its unique fluorine substituent enhances its reactivity and selectivity in various chemical reactions, allowing for the development of novel compounds with potential therapeutic applications .

Data Tables

Application Description References
Antimicrobial ActivityIntermediate for fluoroquinolone antibiotics; inhibits bacterial DNA synthesis
Anticancer ResearchPotential inhibitor of HIV transcription; modulates multidrug resistance
Chemical SynthesisBuilding block for complex organic molecules; enhanced reactivity

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antimicrobial activity against various strains of bacteria. The mechanism involved the inhibition of DNA replication through interference with essential bacterial enzymes. This finding supports its application as a precursor in antibiotic development.

Case Study 2: Anticancer Properties

In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. The compound's structural features contribute to its effectiveness in disrupting cancer cell metabolism.

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of FTHQ and Analogous Tetrahydroquinolines

Compound Name Substituents/Modifications Biological/Chemical Activity Key Applications/Findings Reference
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) 6-F, 2-CH₃ Antibiotic intermediate (flumequine synthesis) Chiral resolution via DPTTA (66% de), supercritical CO₂ extraction (93% ee)
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline 5-OH, 2-CH₃ Analgesic (1/8 potency of morphine) Pain management research
6-Fluoro-1,2,3,4-tetrahydroquinoline 6-F (no methyl group) Intermediate in catalysis Oxidation to 6-fluoroquinoline (90% yield)
N-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-nitrile 6-CN, N-benzyl, 2,2,4-CH₃ Synthetic intermediate Nitrile formation from formyl derivatives
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine 6-NH₂, 2-CH₃ Unspecified biochemical activity Pharmaceutical intermediate
(2R,4S)-6-Fluoro-2-methyl-4-(phenylamino)-1-(3-pyridylcarbonyl)-FTHQ 4-phenylamino, 3-pyridylcarbonyl Pesticidal activity Investigated as a pesticidal agent

Structural and Functional Analysis

Fluorine and Methyl Substituents
  • The 6-fluoro group in FTHQ enhances metabolic stability and binding affinity in antibiotics, while the 2-methyl group contributes to stereochemical control during resolution .
  • In contrast, 2-methyl-5-hydroxy-THQ lacks fluorine but shows analgesic activity due to the hydroxyl group at position 5 .
Chirality and Resolution
  • FTHQ’s (S)-enantiomer is resolved using O,O′-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA) , achieving 66% diastereomeric excess (de) . Supercritical CO₂ extraction further enriches enantiopurity to 93% .

Enantiomeric Separation Techniques

FTHQ’s resolution exploits thermodynamic-kinetic control during diastereomeric salt formation and recrystallization . Comparable methods for other tetrahydroquinolines include:

  • Enzymatic resolution: Used for tetrahydroisoquinolines via carbamate derivatization .
  • Chromatographic techniques: Polysaccharide-derived chiral stationary phases resolve fluoroquinolones like flumequine .

Biological Activity

(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula C_9H_10FN and a molecular weight of 165.21 g/mol. Its structure features a fluorine atom at the 6-position and a methyl group at the 2-position of the tetrahydroquinoline ring system. This unique arrangement contributes to its distinctive chemical properties and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial properties. It serves as an intermediate in the synthesis of fluoroquinolone antibiotics and has demonstrated effectiveness against various bacterial strains. Furthermore, its structural similarity to other biologically active compounds suggests potential neuroprotective effects.

Antimicrobial Activity

The compound's antimicrobial properties have been investigated extensively. It interacts with essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial replication and transcription. These interactions underline its potential as an antibiotic agent.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL
Streptococcus pneumoniae32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Neuroprotective Effects

In addition to its antimicrobial activity, this compound may possess neuroprotective effects. Studies suggest that it could modulate neuroinflammation and oxidative stress pathways, although further research is needed to elucidate these mechanisms fully .

Synthesis and Structural Modifications

Various synthetic routes have been reported for this compound. Notably, a method involving N-acylation with tosyl-S-prolinoyl chloride yields easily separable diastereoisomers . Structural modifications can enhance its biological activity; for instance, altering substituents on the quinoline framework can lead to improved potency against specific targets.

Table 2: Structural Modifications and Their Effects

ModificationEffect on Activity
Addition of methyl groupIncreased AChE inhibition
Substitution with halogensVaries; fluorine enhances activity
Alteration of ring structurePotential anticancer activity

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Antibiotic Development : Research has shown that derivatives of this compound exhibit enhanced antibacterial activity compared to traditional fluoroquinolones, suggesting a promising avenue for new antibiotic development .
  • Neuroprotective Research : Investigations into its neuroprotective properties have revealed that it may inhibit acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The compound has shown an IC50 value of 0.81 nM for AChE inhibition in preliminary studies .
  • Immunomodulatory Effects : The compound has also been identified as having agonistic activity on Toll-like receptor 2 (TLR2), indicating potential applications in vaccine adjuvant development .

Q & A

Q. How should researchers reconcile discrepancies in reported MIC values across studies?

  • Answer : Variations may arise from differences in bacterial strains, assay protocols (e.g., broth microdilution vs. agar dilution), or compound purity. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) for cross-study comparability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

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